molecular formula C7H7Cl2OPS B15197347 (4-Methoxyphenyl)phosphonothioic dichloride CAS No. 37632-19-2

(4-Methoxyphenyl)phosphonothioic dichloride

Cat. No.: B15197347
CAS No.: 37632-19-2
M. Wt: 241.07 g/mol
InChI Key: KFGIHVPVYZOQCS-UHFFFAOYSA-N
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Description

NSC 164963 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role as a topoisomerase I inhibitor, which makes it a valuable candidate in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 164963 involves multiple steps, starting with the preparation of the core structure. The process typically includes:

    Step 1: Formation of the indenoisoquinoline core through a series of cyclization reactions.

    Step 2: Functionalization of the core structure to introduce specific substituents that enhance its biological activity.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of NSC 164963 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: NSC 164963 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering its biological activity.

    Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

NSC 164963 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.

    Biology: Investigated for its potential to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

    Medicine: Explored for its therapeutic potential in treating various cancers, particularly those resistant to other treatments.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

NSC 164963 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Comparison: NSC 164963 is unique due to its specific binding affinity and stability of the topoisomerase I-DNA cleavage complex. Compared to similar compounds, it has shown prolonged drug action and differential targeting of cancer cell genomes, making it a promising candidate for further development.

Properties

CAS No.

37632-19-2

Molecular Formula

C7H7Cl2OPS

Molecular Weight

241.07 g/mol

IUPAC Name

dichloro-(4-methoxyphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H7Cl2OPS/c1-10-6-2-4-7(5-3-6)11(8,9)12/h2-5H,1H3

InChI Key

KFGIHVPVYZOQCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=S)(Cl)Cl

Origin of Product

United States

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